N-ethyl-2-(1-naphthyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

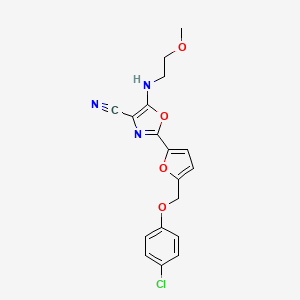

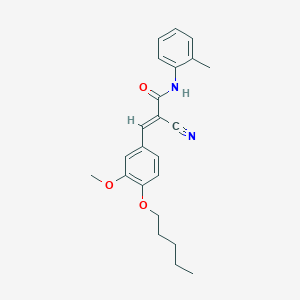

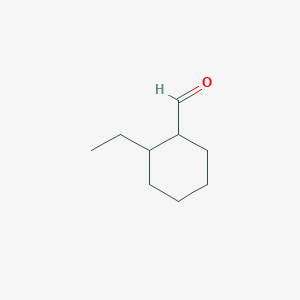

“N-ethyl-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C14H15NO . It is an amide derivative and is used extensively in scientific research.

Synthesis Analysis

The synthesis of “N-ethyl-2-(1-naphthyl)acetamide” involves complex chemical reactions. One such reaction involves the non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates via cleavage of the adjacent C-H and C-N bonds . This reaction is catalyzed by an electron-deficient cationic Cp E-rhodium (III) complex .Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(1-naphthyl)acetamide” is characterized by its molecular formula C14H15NO . The average mass of the molecule is 213.275 Da .Chemical Reactions Analysis

“N-ethyl-2-(1-naphthyl)acetamide” undergoes various chemical reactions. For instance, it participates in the non-oxidative [2+2+2] annulation with two alkynoates via cleavage of the adjacent C-H and C-N bonds . This reaction results in the formation of densely substituted phenanthrenes .Physical And Chemical Properties Analysis

“N-ethyl-2-(1-naphthyl)acetamide” is a white crystalline compound. It has a molecular weight of 213.275 g/mol .科学的研究の応用

- Application : N-ethyl-2-(1-naphthyl)acetamide has been employed in [2+2+2] annulation reactions with two alkynoates. Under mild conditions (at 40 °C under air), this process cleaves adjacent C–H and C–N bonds, yielding densely substituted phenanthrenes .

- Application : N-ethyl-2-(1-naphthyl)acetamide, when used instead of acetanilide, switches the reaction pathway from oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage to non-oxidative [2+2+2] annulation via C–H/C–N cleavage. This switch arises from stabilization of the carbocation in a cationic spiro rhodacycle intermediate by neighboring phenyl and acetylamino groups, leading to nucleophilic C–C bond formation followed by β-nitrogen elimination .

- Significance : This reaction showcases the versatility of rhodium catalysts in bond-forming processes .

- Significance : Studying these intermediates provides insights into reaction mechanisms and catalysis .

- Application : The regioselectivity of N-ethyl-2-(1-naphthyl)acetamide in annulation reactions differs from that of acetanilides. The reasons for this contrast remain unclear but warrant further investigation .

Transition-Metal-Catalyzed Annulation Reactions

Chemoselectivity Switch in Annulation Reactions

Rhodium-Catalyzed Cleavage of C–H and C–N Bonds

Formation of Spiro Rhodacycle Intermediates

Comparison with Acetanilides

作用機序

Target of Action

N-ethyl-2-(1-naphthyl)acetamide, also known as N-ethyl-2-naphthalen-1-ylacetamide, is primarily targeted by an electron-deficient cationic Cp E-rhodium (III) complex . This complex plays a crucial role in catalyzing the non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide .

Mode of Action

The interaction of N-ethyl-2-(1-naphthyl)acetamide with its target involves the cleavage of adjacent C–H and C–N bonds . This process leads to the formation of densely substituted phenanthrenes . The use of N-ethyl-2-(1-naphthyl)acetamide in place of acetanilide switches the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage to the non-oxidative [2+2+2] annulation via C–H/C–N cleavage .

Biochemical Pathways

The biochemical pathway affected by N-ethyl-2-(1-naphthyl)acetamide involves the [2+2+2] annulation of three unsaturated compounds . This pathway is a useful method for the synthesis of six-membered carbocycles and heterocycles . The transition-metal-catalyzed [2+2+2] annulation of three alkynes can afford densely substituted benzenes with an atom- and step-economical manner .

Result of Action

The action of N-ethyl-2-(1-naphthyl)acetamide results in the formation of densely substituted phenanthrenes . This is achieved under mild conditions (at 40 °C under air) via the non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide with two alkynoates .

Action Environment

The action of N-ethyl-2-(1-naphthyl)acetamide is influenced by environmental factors such as temperature and air. The non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide with two alkynoates occurs under mild conditions (at 40 °C under air) . These conditions may influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

The future directions for “N-ethyl-2-(1-naphthyl)acetamide” involve further exploration of its chemical reactions and potential applications. For instance, the use of N-(1-naphthyl)acetamide in place of acetanilide switched the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C-H/C-H cleavage to the non-oxidative [2+2+2] annulation via C-H/C-N cleavage . This chemoselectivity switch may arise from stabilization of the carbocation in the above cationic spiro rhodacycle by the neighboring phenyl and acetylamino groups, resulting in the nucleophilic C-C bond formation followed by β-nitrogen elimination .

特性

IUPAC Name |

N-ethyl-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWOACKMLDZSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(1-naphthyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)

![5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2417168.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417177.png)

![7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2417178.png)

![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)